Home > Products > Screening Compounds P66201 > 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one - 1359479-04-1

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Catalog Number: EVT-2974541
CAS Number: 1359479-04-1
Molecular Formula: C25H20N4O3
Molecular Weight: 424.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one

  • Compound Description: This compound belongs to a series of novel 1,3,4-oxadiazoles containing chalcone analogs. It exhibited promising in vitro antibacterial activity against Gram-positive and Gram-negative microorganisms. []
  • Relevance: This compound shares the core structure of a phthalazine ring substituted with a 1,3,4-oxadiazole moiety with 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The variations lie in the substituents on the phthalazine and oxadiazole rings. []

4-Methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one

  • Compound Description: This compound is another analog from the series of 1,3,4-oxadiazole-chalcone hybrids investigated for antibacterial activity. It showed improved activity against various bacterial strains. []
  • Relevance: This compound exhibits structural similarities to 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, featuring the same phthalazine-1,3,4-oxadiazole framework. The differences lie in the substituents on both rings, highlighting the impact of substituent modification on biological activity. []

N-(4-{(2E)-3-[2-(Dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

  • Compound Description: Part of the same study on antibacterial 1,3,4-oxadiazole derivatives, this compound displayed potent activity against Gram-positive, Gram-negative, and fungal strains. []
  • Relevance: Although structurally distinct in terms of substituents, this compound shares the central 1,3,4-oxadiazole ring linked to a phthalazine moiety with 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The presence of a chalcone motif in this compound adds another dimension to the structure-activity relationship study. []

N-{4-[(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

  • Compound Description: This chalcone-containing 1,3,4-oxadiazole analog demonstrated good antibacterial and antifungal properties. It exhibited strong binding affinity to bacterial targets in molecular docking studies. []
  • Relevance: This compound, like 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, features both a 1,3,4-oxadiazole and a phthalazine ring system. The presence of the chalcone moiety and different substituents suggests potential for diverse biological activities within this chemical class. []

5-(4-(4-Fluorophenyl)-6-(4-hydroxyphenyl)-2-thioxo-5,6-dihydropyrimidin-1(2H)-yl)-1,2-dihydro-1,2,4-triazin-3(6H)-one

  • Compound Description: This compound is a pyrimidine-triazine hybrid synthesized and evaluated for its anticonvulsant activity. It showed promising results in animal models of epilepsy. []
  • Relevance: Although lacking the phthalazine or oxadiazole rings present in 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, this compound is relevant because the research emphasizes the use of heterocyclic scaffolds for developing anticonvulsant agents. Exploring different heterocyclic combinations might reveal valuable insights into structure-activity relationships for this therapeutic area. []

5-(6-(4-Hydroxy-3-methoxyphenyl)-4-(4-hydroxyphenyl)-2-thioxo-5,6-dihydropyrimidin-1(2H)-yl)-1,2-dihydro-1,2,4-triazin-3(6H)-one

  • Compound Description: This pyrimidine-triazine hybrid showed potent anticonvulsant activity in preclinical studies with a favorable safety profile. []
  • Relevance: This compound, similar to the previous pyrimidine-triazine derivative, highlights the potential of heterocyclic frameworks in developing anticonvulsant therapies. While structurally distinct from 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, it underscores the importance of exploring diverse heterocyclic combinations in medicinal chemistry research. []

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

  • Compound Description: This compound belongs to a series of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives studied for their antimicrobial activity. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring with 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The presence of a thiazole ring instead of the phthalazine core in this compound emphasizes the possibility of substituting different heterocycles while retaining the 1,3,4-oxadiazole motif for potential antimicrobial activity. []

Properties

CAS Number

1359479-04-1

Product Name

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

IUPAC Name

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

Molecular Formula

C25H20N4O3

Molecular Weight

424.46

InChI

InChI=1S/C25H20N4O3/c1-3-16-12-14-17(15-13-16)29-25(30)19-9-5-4-8-18(19)22(27-29)24-26-23(28-32-24)20-10-6-7-11-21(20)31-2/h4-15H,3H2,1-2H3

InChI Key

RACADPIZSQDWCO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.